molecular formula C17H18N4O2 B6004167 N'-(3-allyl-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide

N'-(3-allyl-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide

Cat. No. B6004167
M. Wt: 310.35 g/mol
InChI Key: GFZWXAXFLUXLSC-VCHYOVAHSA-N
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Description

N'-(3-allyl-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide, also known as AHP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AHP belongs to the class of pyrazole derivatives, which have been extensively studied for their biological activities, including anti-inflammatory, analgesic, and anti-cancer effects. AHP has shown promising results in preclinical studies, making it a potential candidate for further development.

Mechanism of Action

The mechanism of action of N'-(3-allyl-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to act through multiple pathways. N'-(3-allyl-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide has been shown to inhibit the activity of several enzymes, including COX-2, MMP-2, and MMP-9, which are involved in inflammation and cancer progression. N'-(3-allyl-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide has also been shown to modulate the expression of several genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N'-(3-allyl-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N'-(3-allyl-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, which is involved in the production of prostaglandins. N'-(3-allyl-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

N'-(3-allyl-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide has several advantages for lab experiments, including its high purity and yield, which makes it suitable for further studies. N'-(3-allyl-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, N'-(3-allyl-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide has some limitations, including its low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

Several future directions can be explored in the study of N'-(3-allyl-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide. One potential direction is the development of N'-(3-allyl-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide as an anti-cancer drug, either alone or in combination with other drugs. Another potential direction is the study of N'-(3-allyl-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide in neurodegenerative disorders, such as Alzheimer's disease, where it has shown promising results in preclinical studies. Further studies are also needed to elucidate the mechanism of action of N'-(3-allyl-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of N'-(3-allyl-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide involves the condensation of 3-allyl-2-hydroxybenzaldehyde and 3-cyclopropyl-1H-pyrazole-5-carbohydrazide in the presence of a catalyst. The reaction proceeds through a Schiff base intermediate, which is then reduced to form the final product. The synthesis of N'-(3-allyl-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide has been optimized to yield high purity and yield, making it suitable for further studies.

Scientific Research Applications

N'-(3-allyl-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several preclinical studies have demonstrated the anti-cancer effects of N'-(3-allyl-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide in various cancer cell lines, including breast, lung, and colon cancer. N'-(3-allyl-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for further development as an anti-cancer drug.

properties

IUPAC Name

5-cyclopropyl-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-2-4-12-5-3-6-13(16(12)22)10-18-21-17(23)15-9-14(19-20-15)11-7-8-11/h2-3,5-6,9-11,22H,1,4,7-8H2,(H,19,20)(H,21,23)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZWXAXFLUXLSC-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=NNC(=C2)C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-Allyl-2-hydroxybenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide

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